N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide
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Overview
Description
N-[3-(4-methoxybenzene-1-sulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]pentanamide is a complex organic compound with a unique structure that includes a methoxybenzene sulfonyl group, a methoxyethyl group, and a dimethyl pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzene-1-sulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-methoxybenzenesulfonyl chloride . This intermediate is then reacted with other reagents under specific conditions to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzene-1-sulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
N-[3-(4-methoxybenzene-1-sulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzene-1-sulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(4-methoxybenzene-1-sulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]pentanamide include:
- 4-Methoxybenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 3-Methoxybenzenesulfonyl chloride
Uniqueness
What sets N-[3-(4-methoxybenzene-1-sulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]pentanamide apart from these similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H30N2O5S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]pentanamide |
InChI |
InChI=1S/C21H30N2O5S/c1-6-7-8-19(24)22-21-20(15(2)16(3)23(21)13-14-27-4)29(25,26)18-11-9-17(28-5)10-12-18/h9-12H,6-8,13-14H2,1-5H3,(H,22,24) |
InChI Key |
KRFBARKKGBXALB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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